molecular formula C22H22N2O B13022722 (6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)(phenyl)methanol

(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)(phenyl)methanol

Cat. No.: B13022722
M. Wt: 330.4 g/mol
InChI Key: ZPEWVWLHWSAJDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)(phenyl)methanol features a pyridine core substituted with a 3,4-dihydroquinoline moiety at position 6, a methyl group at position 4, and a phenylmethanol group at position 2. This structure combines aromatic, heterocyclic, and alcohol functionalities, making it a candidate for diverse applications, including medicinal chemistry. The methanol group enhances hydrophilicity, while the methyl group on pyridine may influence steric and electronic properties.

Properties

Molecular Formula

C22H22N2O

Molecular Weight

330.4 g/mol

IUPAC Name

[6-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpyridin-3-yl]-phenylmethanol

InChI

InChI=1S/C22H22N2O/c1-16-14-21(24-13-7-11-17-8-5-6-12-20(17)24)23-15-19(16)22(25)18-9-3-2-4-10-18/h2-6,8-10,12,14-15,22,25H,7,11,13H2,1H3

InChI Key

ZPEWVWLHWSAJDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(C2=CC=CC=C2)O)N3CCCC4=CC=CC=C43

Origin of Product

United States

Biological Activity

The compound (6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)(phenyl)methanol , also known by its CAS number 1355233-10-1 , is a complex organic molecule that features both quinoline and pyridine moieties. Its structure includes a hydroxyl group attached to a phenyl group, which is connected to a 4-methylpyridine and a 3,4-dihydroquinoline unit. This unique combination of functional groups suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC22H22N2O
Molecular Weight330.42 g/mol
CAS Number1355233-10-1
StructureChemical Structure

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial and anticancer agent . The mechanisms through which it exerts these effects are primarily related to its ability to interact with specific biological targets, such as enzymes and receptors.

Antimicrobial Activity

Studies have shown that this compound demonstrates antimicrobial properties against various bacterial strains. The mode of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell lysis.

Anticancer Properties

In cancer research, this compound has been evaluated for its ability to inhibit tumor cell proliferation. It has shown promise in:

  • Inducing apoptosis in cancer cells.
  • Inhibiting angiogenesis, which is the formation of new blood vessels that tumors need for growth.
  • Modulating signaling pathways associated with cancer progression.

The biological activity of this compound is believed to stem from its ability to bind selectively to certain receptors or enzymes. For instance, it may interact with:

  • Nuclear receptors involved in regulating gene expression related to inflammation and cancer.
  • Enzymatic pathways that are crucial for cellular metabolism and survival.

Case Studies

  • Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at low concentrations.
  • Cancer Cell Line Study : Research conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine/Pyrimidine Cores

Compound A : (6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)(phenyl)methanol ()
  • Key Differences : Lacks the 4-methyl group on pyridine.
  • The methanol group is retained, suggesting similar solubility profiles .
Compound B : 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine ()
  • Key Differences: Replaces pyridine with pyrimidine and substitutes the methanol group with an amine.
  • Implications : The pyrimidine core and amine group may enhance hydrogen-bonding interactions, while the methylpiperazine substituent introduces basicity, altering pharmacokinetic properties .

Amide-Based Analogues (–6)

The following amide derivatives share the 3,4-dihydroquinoline moiety but differ in core structures and substituents:

Compound Core Structure Substituents Molecular Weight (M+1) Key Features
Compound C () Quinoline -CN, -O-tetrahydrofuran, methyl 524 Amide linkage; potential protease inhibition due to cyano group
Compound D () Quinoline -CF₃, -O-tetrahydrofuran 578 Trifluoromethyl enhances lipophilicity and metabolic stability
Compound E () Quinoline -NH₂, -CN, -O-tetrahydrofuran 578 Amino and cyano groups may improve target selectivity

Comparison with Target Compound :

  • The target compound lacks the amide or cyano groups seen in these analogues, which are critical for protease or kinase inhibition. Its methanol group may favor solubility over membrane permeability compared to lipophilic CF₃ or benzyloxy substituents .

Pyrazole-Based Analogues ()

Compound F : [1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol
  • Key Differences : Pyrazole core replaces pyridine; p-tolyl substituent introduces steric bulk.
  • Implications: Pyrazole’s aromaticity and the p-tolyl group may alter π-π stacking interactions. The retained methanol group suggests comparable hydrogen-bonding capacity but reduced planarity compared to the target compound .

Functional and Pharmacological Implications

  • Hydrophilicity: The target compound’s methanol group likely confers higher aqueous solubility than amide or CF₃-containing analogues (e.g., Compounds C–E) but lower than amine-substituted pyrimidines (Compound B).
  • Metabolic Stability : The methyl group on pyridine in the target compound may slow oxidative metabolism compared to unsubstituted pyridine derivatives (Compound A).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.